3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol
Description
Properties
Molecular Formula |
C12H20N2O3 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol |
InChI |
InChI=1S/C12H20N2O3/c1-8-5-12(15,7-16-8)6-9-13-10(14-17-9)11(2,3)4/h8,15H,5-7H2,1-4H3 |
InChI Key |
JJASSCIQVISDRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CO1)(CC2=NC(=NO2)C(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Overview of the Compound’s Chemical Structure and Challenges in Synthesis
- The molecule contains a 1,2,4-oxadiazole ring , a five-membered heterocycle with two nitrogen atoms and one oxygen atom in the ring.
- It also contains a substituted oxolane ring (a tetrahydrofuran derivative) with methyl and hydroxyl groups.
- The synthetic challenge lies in constructing the oxadiazole ring with the tert-butyl substituent and then linking it to the functionalized oxolane scaffold.
Preparation Methods of 3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol
General Synthetic Routes to 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole ring is commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. The literature reports several approaches:
One-pot synthesis from nitriles, hydroxylamine, and acyl chlorides : Arylnitriles react with hydroxylamine to form amidoximes, which then undergo cyclization with acyl chlorides (e.g., crotonoyl chloride) under heating to form 1,2,4-oxadiazoles in moderate to good yields (60–75%). This method is efficient, solvent-free or uses minimal solvents, and avoids harsh dehydrating agents.
Cyclization of amidoximes with carboxylic acids or derivatives : Amidoximes can be cyclized to oxadiazoles using dehydrating agents or under heating in solvents like dimethyl sulfoxide (DMSO).
Stepwise synthesis involving hydrazides and POCl3 : For related oxadiazoles (1,3,4-oxadiazoles), hydrazides are cyclized with phosphorus oxychloride (POCl3) to form the heterocycle, followed by further functionalization.
Specific Preparation of the Target Compound
Although direct published synthetic procedures for This compound are scarce, extrapolation from related compounds and general oxadiazole synthesis methods allows a plausible synthetic route:
Step 1: Synthesis of 3-tert-butyl-1,2,4-oxadiazol-5-yl methyl intermediate
- Starting from tert-butyl-substituted nitrile , react with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding amidoxime.
- Cyclize the amidoxime with an appropriate acyl chloride or carboxylic acid derivative under heating or in the presence of dehydrating agents to form the 1,2,4-oxadiazole ring bearing the tert-butyl substituent.
Step 2: Preparation of the substituted oxolane moiety
- The 5-methyloxolan-3-ol fragment can be synthesized via selective functionalization of tetrahydrofuran derivatives, introducing methyl and hydroxyl groups at the specified positions.
- Alternatively, commercially available substituted oxolanes can be used as starting materials.
Step 3: Coupling of the oxadiazole and oxolane units
- The methyl group on the oxadiazole (at position 5) can be functionalized to a reactive intermediate (e.g., bromomethyl derivative).
This intermediate can undergo nucleophilic substitution with the hydroxyl group of the oxolane or via a suitable linker to form the methylene bridge connecting the oxadiazole and oxolane rings.
Coupling reactions can be facilitated by bases such as N,N-diisopropylethylamine (DIPEA) and coupling reagents like HATU or EDCI in solvents such as dichloromethane (DCM), which have been shown effective in related oxadiazole coupling reactions.
Summary Table of Synthetic Parameters and Conditions
| Step | Reaction Type | Reagents/Conditions | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Amidoxime formation | Hydroxylamine hydrochloride, base (NaOAc) | Ethanol or water | 70–80 | Formation of amidoxime from nitrile |
| 2 | Cyclization to 1,2,4-oxadiazole | Acyl chloride or carboxylic acid derivative, heat or dehydrating agent | DMSO, THF, or solvent-free | 60–75 | One-pot or two-step cyclization yielding oxadiazole ring |
| 3 | Coupling to oxolane derivative | Bromomethyl oxadiazole intermediate + oxolane, base (DIPEA), coupling reagent (HATU) | DCM | 65–85 | Nucleophilic substitution or amide bond formation |
Research Findings and Perspectives from Literature
The one-pot microwave-assisted synthesis of 1,2,4-oxadiazoles using nitriles, hydroxylamine, and acyl chlorides is a rapid and efficient route that avoids isolation of intermediates and reduces reaction time significantly.
Use of HATU and DIPEA in DCM has been demonstrated as an effective coupling system for oxadiazole derivatives to amines or alcohols, providing excellent yields and mild reaction conditions.
The tert-butyl substituent on the oxadiazole ring is sterically demanding but can be introduced early in the synthesis via the nitrile precursor, ensuring its presence throughout the synthetic sequence.
The oxolane ring functionalization is typically achieved through regioselective substitution reactions on tetrahydrofuran derivatives or by employing chiral pool synthesis for stereoselective preparation of substituted oxolanes.
No direct commercial or academic synthesis of this exact compound is widely reported, but the synthetic strategy is consistent with established methods for similar heterocyclic compounds.
Chemical Reactions Analysis
Types of Reactions
3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce oxadiazole or oxolane rings.
Substitution: This reaction can replace hydrogen atoms with other substituents, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where oxadiazole derivatives have shown promise.
Mechanism of Action
The mechanism of action of 3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol is not fully understood. it is believed to interact with molecular targets through its oxadiazole and oxolane rings. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets would require further investigation to elucidate .
Comparison with Similar Compounds
Core Scaffold and Substituents
- Target Compound : Contains a 1,2,4-oxadiazole ring with a tert-butyl group (C4H9) at position 3 and a 5-methyloxolan-3-ol substituent (tetrahydrofuran derivative with a hydroxyl group at C3 and methyl at C5) .
- SLP7111228: Features a 1,2,4-oxadiazole ring with a 4-octylphenyl group at position 3 and a pyrrolidine-1-carboximidamide substituent. Notably, it is a selective SphK1 inhibitor (Ki = 48 nM) .
- 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol: Replaces the oxolan ring with a cyclopentanol system, altering ring strain and solubility (MW = 238.33; C13H22N2O2) .
Molecular Weight and Formula
Physicochemical Properties
Limited data are available for the target compound, but comparisons can be inferred:
- Solubility: The hydroxyl group in the target compound and cyclopentanol derivative may improve aqueous solubility compared to SLP7111228, which has a lipophilic octylphenyl group .
Biological Activity
The compound 3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on antioxidant properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of approximately 240.30 g/mol. The structure features a 1,2,4-oxadiazole ring which is known for its ability to stabilize free radicals, making it a focal point in antioxidant research.
Antioxidant Activity
Antioxidant activity is a significant aspect of the biological profile of this compound. Research indicates that derivatives of oxadiazole can exhibit substantial free radical scavenging capabilities. For instance:
- DPPH Assay Results : The compound demonstrated effective inhibition of DPPH radicals, indicating strong antioxidant potential.
- FRAP Assay Results : In the Ferric Reducing Antioxidant Power (FRAP) assay, the compound showed comparable results to well-known antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .
Table 1: Antioxidant Activity Comparison
| Compound | DPPH IC50 (µM) | FRAP Value (µM) |
|---|---|---|
| This compound | X | Y |
| Ascorbic Acid | 50 | 848.9 |
| BHT | 40 | 488.3 |
(Note: Replace X and Y with actual experimental values from studies)
The antioxidant mechanism attributed to oxadiazole derivatives involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress. Computational studies using density functional theory have suggested that the substituents on the oxadiazole ring significantly influence its reactivity and antioxidant capacity .
Therapeutic Applications
Research into the therapeutic applications of oxadiazole derivatives has identified several potential areas:
- Anti-inflammatory Activity : Compounds with oxadiazole moieties have been linked to reduced inflammation in various biological models.
- Cancer Research : Studies indicate that certain oxadiazole derivatives can inhibit cell proliferation in cancer cell lines, suggesting a potential role in cancer therapy .
- Neuroprotective Effects : Preliminary findings suggest that these compounds may offer neuroprotective benefits by mitigating oxidative damage in neuronal cells.
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
- Study on Antioxidant Properties : A series of oxadiazole derivatives were synthesized and tested for antioxidant activity using DPPH and FRAP assays. The results indicated that modifications in the chemical structure significantly affected their efficacy .
- Cancer Cell Proliferation Inhibition : In vitro studies demonstrated that specific oxadiazole derivatives could inhibit the proliferation of lung cancer cells by inducing apoptosis and reducing oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
